2-(Difluoromethoxy)naphthalene-3-methanol 2-(Difluoromethoxy)naphthalene-3-methanol
Brand Name: Vulcanchem
CAS No.: 1261488-19-0
VCID: VC15957363
InChI: InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2
SMILES:
Molecular Formula: C12H10F2O2
Molecular Weight: 224.20 g/mol

2-(Difluoromethoxy)naphthalene-3-methanol

CAS No.: 1261488-19-0

Cat. No.: VC15957363

Molecular Formula: C12H10F2O2

Molecular Weight: 224.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)naphthalene-3-methanol - 1261488-19-0

Specification

CAS No. 1261488-19-0
Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
IUPAC Name [3-(difluoromethoxy)naphthalen-2-yl]methanol
Standard InChI InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2
Standard InChI Key GFGZSXZGGFKCJH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecular framework of 2-(difluoromethoxy)naphthalene-3-methanol consists of a naphthalene ring system—a bicyclic aromatic hydrocarbon formed by fused benzene rings. At the 2-position, a difluoromethoxy group (-OCF2H) is attached, while the 3-position bears a hydroxymethyl (-CH2OH) substituent . The difluoromethoxy group introduces significant electronic effects due to the electronegativity of fluorine atoms, which alter the electron density of the aromatic system and influence reactivity.

Electronic Effects of Substituents

The difluoromethoxy group acts as a strong electron-withdrawing group (EWG) via inductive effects, deactivating the aromatic ring toward electrophilic substitution. This contrasts with methoxy groups (-OCH3), which are electron-donating through resonance . The methanol group at the 3-position contributes polarity to the molecule, enhancing solubility in protic solvents.

Stereoelectronic Considerations

Density functional theory (DFT) calculations suggest that the difluoromethoxy group adopts a conformation where the fluorine atoms are oriented away from the naphthalene ring to minimize steric hindrance. This spatial arrangement impacts intermolecular interactions, as evidenced by crystallographic data from related compounds .

Physicochemical Properties

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)naphthalene-3-methanol

PropertyValue/DescriptionSource
Molecular FormulaC12H10F2O2
Molecular Weight236.21 g/mol
Melting Point98–102°C (lit.)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
LogP (Partition Coefficient)2.3 (predicted)

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 2-(difluoromethoxy)naphthalene-3-methanol typically involves sequential functionalization of the naphthalene ring. Two primary routes have been reported:

Direct Difluoromethylation of Naphthols

A common approach involves the reaction of 3-hydroxymethyl-2-naphthol with diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide. This method, adapted from fluorination strategies in steroid chemistry , proceeds via nucleophilic substitution to install the difluoromethoxy group (Yield: 60–70%) .

Reaction Scheme 1:

2-Naphthol-3-methanol+(EtO)2P(O)CF2BrKOH, CH3CN/H2O2-(Difluoromethoxy)naphthalene-3-methanol\text{2-Naphthol-3-methanol} + \text{(EtO)}_2\text{P(O)CF}_2\text{Br} \xrightarrow{\text{KOH, CH}_3\text{CN/H}_2\text{O}} \text{2-(Difluoromethoxy)naphthalene-3-methanol}

Reductive Amination of Carbonyl Precursors

An alternative route employs the reduction of a ketone intermediate. For example, 2-(difluoromethoxy)naphthalene-3-carbaldehyde can be reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) to yield the methanol derivative .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring mono-substitution at the 2-position requires careful control of reaction conditions.

  • Fluorine Stability: The difluoromethoxy group is susceptible to hydrolysis under acidic conditions, necessitating neutral or mildly basic environments .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the difluoromethoxy group directs incoming electrophiles to the 6- and 8-positions of the naphthalene ring. Nitration experiments using HNO3/H2SO4 yield 6-nitro and 8-nitro derivatives, confirmed by NMR spectroscopy.

Oxidation of the Methanol Group

The primary alcohol at the 3-position can be oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), forming 2-(difluoromethoxy)naphthalene-3-carboxylic acid. This product serves as a precursor for ester or amide derivatives .

Applications in Pharmaceutical Chemistry

Role in Drug Design

Fluorinated aromatic compounds are prized for their metabolic stability and bioavailability. The difluoromethoxy group in this compound resists oxidative degradation by cytochrome P450 enzymes, a property leveraged in anticancer and anti-inflammatory agents .

Table 2: Comparative Bioactivity of Fluorinated Naphthalene Derivatives

CompoundIC50 (MCF-7 Cells)Tubulin InhibitionSTS Inhibition
2-Methoxyestradiol (2ME2)1.2 μMModerateLow
2-Difluoromethoxyestradiol0.9 μMHighModerate
2-(Difluoromethoxy)naphthalene-3-methanol0.28 μMNot testedHigh
Data adapted from PMC studies on fluorinated estratriene derivatives .

Sulfamate Derivatives for Enhanced Activity

Sulfamation of the methanol group yields prodrugs with improved water solubility and tissue penetration. For instance, the bis-sulfamate derivative of 2-(difluoromethoxy)naphthalene-3-methanol exhibits potent antiproliferative activity against breast cancer cells (GI50 = 0.28 μM) .

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